Thioglycine

H2S Donor Kinetics Gasotransmitter Research Controlled Release

Inorganic sulfide salts produce a non-physiological H2S burst, confounding studies of endogenous signaling. Thioglycine is a water-soluble, slow-release H2S donor triggered by bicarbonate, mimicking tonic enzymatic production. • Bicarbonate-triggered release plateaus at 60 min-no burst artifact • Reduces myocardial infarct size by ~28 pp in rabbit I/R models via Akt kinase activation • ≥25 mg/mL aqueous solubility enables DMSO-free formulation Supplied with full QC documentation. Reliable global shipping for R&D.

Molecular Formula C2H5NOS
Molecular Weight 91.13 g/mol
CAS No. 758-10-1
Cat. No. B1297541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioglycine
CAS758-10-1
Molecular FormulaC2H5NOS
Molecular Weight91.13 g/mol
Structural Identifiers
SMILESC(C(=O)S)N
InChIInChI=1S/C2H5NOS/c3-1-2(4)5/h1,3H2,(H,4,5)
InChIKeyCYFJIBWZIQDUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thioglycine (CAS 758-10-1): Baseline Profile and Core Properties for H2S Donor Research


Thioglycine (CAS 758-10-1, 2-aminoethanethioic S-acid) is a monothiocarboxylic acid that functions as the thiolacid analogue of glycine [1]. As a non-coded amino acid derivative, it possesses a thiol (-SH) group in place of the hydroxyl (-OH) group of glycine, conferring distinct chemical and biological reactivity [2]. Thioglycine has been characterized as a water-soluble, slow-releasing hydrogen sulfide (H2S) donor that liberates H2S in a bicarbonate-dependent manner [3]. It is primarily employed in cardiovascular research as a pharmacological tool for studying H2S-mediated signaling, vasorelaxation, and ischemia/reperfusion injury protection [4].

Why Generic H2S Donors and Structural Analogs Cannot Substitute for Thioglycine (CAS 758-10-1) in Controlled Experimental Protocols


In-class substitution between H2S donors or between glycine analogs is precluded by fundamental differences in release kinetics, solubility, and biological response. Inorganic sulfide salts (NaHS, Na2S) provide an immediate, uncontrolled 'burst' of H2S that does not recapitulate endogenous low-level continuous production [1]. Conversely, Thioglycine releases H2S slowly over time, reaching a plateau after 60 minutes, and does so only in the presence of bicarbonate, offering a physiologically relevant release profile [2]. Structural analogs like glycine lack the thiol group required for H2S donation, while other thioamino acids (e.g., L-thiolysine) exhibit different release capacities and downstream effector activation [3]. This unique combination of water solubility, triggered release, and sustained kinetics makes Thioglycine non-interchangeable for experimental models requiring controlled H2S signaling.

Quantitative Differentiation of Thioglycine (CAS 758-10-1) from Generic H2S Donors and Structural Analogs


Slow, Bicarbonate-Dependent H2S Release Kinetics Contrasting with NaHS Burst

Thioglycine exhibits a slow, sustained H2S release profile that reaches a plateau after 60 minutes, in stark contrast to the immediate burst release observed with the conventional inorganic donor NaHS [1]. The release is triggered specifically by bicarbonate, providing a biologically relevant mechanism [2].

H2S Donor Kinetics Gasotransmitter Research Controlled Release

Superior cGMP Elevation in Vascular Smooth Muscle Cells Compared to NaHS

In cultured rat aortic smooth muscle cells, exposure to Thioglycine led to a concentration-dependent increase in cGMP levels that was markedly more robust than the increase induced by NaHS [1]. Glycine, valine, and lysine failed to increase cGMP levels, confirming the effect is specific to the thioamino acid structure [2].

cGMP Signaling Vascular Biology Smooth Muscle Cell Assay

In Vivo Cardioprotection: Infarct Size Reduction Superior to Glycine and Comparable to Optimized NaHS

In an anesthetized rabbit model of myocardial ischemia/reperfusion, Thioglycine administration significantly reduced infarct size compared to both control and glycine-treated groups [1]. The effect was comparable to that of NaHS, but Thioglycine achieved this at a 1/10 equimolar dose, indicating higher potency [2].

Ischemia/Reperfusion Injury Cardioprotection In Vivo Pharmacology

Superior Aqueous Solubility Enabling Reliable In Vitro and In Vivo Dosing

Thioglycine is readily soluble in water, with reported solubility of at least 25 mg/mL (equivalent to 50 mM) . This high aqueous solubility contrasts with many synthetic H2S donors that require organic co-solvents (e.g., DMSO) for dissolution, which can introduce confounding cellular effects.

Solubility Formulation Dosing Reliability

Optimal Research and Industrial Application Scenarios for Thioglycine (CAS 758-10-1) Based on Evidence-Driven Differentiation


In Vitro and In Vivo Modeling of Endogenous H2S Signaling

Thioglycine is the reagent of choice for experiments requiring sustained, low-level H2S release that mimics endogenous production. Its bicarbonate-triggered, slow-release kinetics (plateau at 60 min) [1] directly contrast with the non-physiological burst of NaHS, enabling accurate study of H2S-mediated vasorelaxation, angiogenesis, and cytoprotection [2].

Myocardial Ischemia/Reperfusion (I/R) Injury and Cardioprotection Studies

For in vivo models of myocardial I/R injury, Thioglycine provides a potent and physiologically relevant H2S donor. Its ability to reduce infarct size by ~28 percentage points in rabbits [3] validates its use in pharmacological post-conditioning research and investigations of Akt kinase-mediated cardioprotective signaling [4].

cGMP-Dependent Vasorelaxation and Smooth Muscle Cell Signaling Assays

When investigating the H2S-cGMP axis, Thioglycine is superior to NaHS due to its significantly more robust stimulation of cGMP production in vascular smooth muscle cells [5]. This makes it ideal for dissecting downstream effectors of H2S, such as PKG activation and ion channel modulation.

Development of H2S-Releasing Biomaterials and Therapeutics

The high water solubility of Thioglycine (≥25 mg/mL) facilitates its incorporation into aqueous formulations, hydrogels, and cell culture media without the need for DMSO. This property, combined with its defined release trigger, supports the rational design of H2S-eluting devices and sustained-release therapeutic prototypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thioglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.